molecular formula C10H8ClN3O2 B3051729 Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- CAS No. 35629-49-3

Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-

Cat. No.: B3051729
CAS No.: 35629-49-3
M. Wt: 237.64 g/mol
InChI Key: WCSFICOQZXHPAJ-UHFFFAOYSA-N
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Description

Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the m-chlorophenyl and oxazolyl groups in the molecule suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- , a possible synthetic route could involve the reaction of m-chlorophenyl isocyanate with 2-oxazoline under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods: Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in the desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions could convert the oxazolyl group to other functional groups, such as amines.

    Substitution: The m-chlorophenyl group may participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound may be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Medicine: In medicine, urea derivatives are often explored for their pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.

Industry: Industrial applications might involve its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

  • Urea, 1-(p-chlorophenyl)-3-(2-oxazolyl)-
  • Urea, 1-(m-chlorophenyl)-3-(2-thiazolyl)-
  • Urea, 1-(m-bromophenyl)-3-(2-oxazolyl)-

Comparison: Compared to similar compounds, Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- may exhibit unique properties due to the specific positioning of the chlorine atom and the presence of the oxazolyl group

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1,3-oxazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFICOQZXHPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189118
Record name Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35629-49-3
Record name Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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